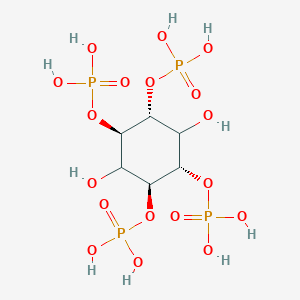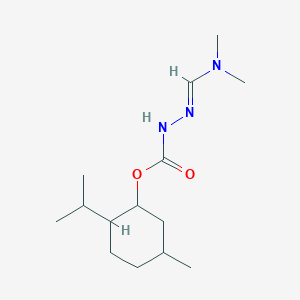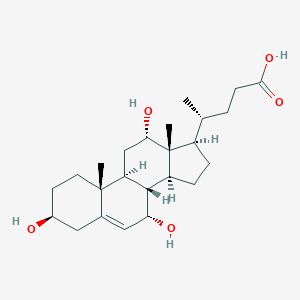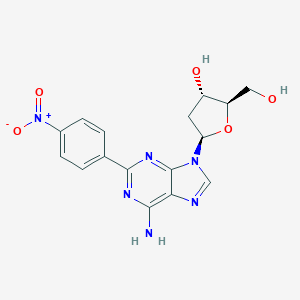
Trichosporin B-iiid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichosporin B-iiid is a secondary metabolite produced by the fungus Trichosporon sp. It belongs to the family of macrocyclic lactones and has been found to possess various biological activities. This compound has been a subject of interest for researchers due to its potential application in the field of medicine and agriculture.
Mechanism of Action
The mechanism of action of Trichosporin B-iiid is still not fully understood. However, it has been suggested that this compound exerts its biological activity by binding to specific targets in the cell membrane or intracellularly. It has been proposed that this compound inhibits the growth of fungi by disrupting the cell membrane and inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various fungi and bacteria and exhibit antitumor activity against cancer cells. This compound has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
Trichosporin B-iiid has several advantages for lab experiments. It is relatively easy to synthesize and is stable under various conditions. This compound is also readily available for research purposes.
However, there are also some limitations to using this compound in lab experiments. It is highly toxic and can cause severe side effects, such as liver damage and kidney failure, if not handled properly. This compound is also expensive, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for research on Trichosporin B-iiid. One area of research is to elucidate the biosynthetic pathway of this compound and identify the genes and enzymes involved in the process. This information could be used to engineer the production of this compound in other organisms, such as bacteria or yeast, for large-scale production.
Another area of research is to investigate the mechanism of action of this compound against cancer cells. This could lead to the development of new cancer treatments that target specific pathways involved in cancer cell growth.
Finally, further research is needed to investigate the potential agricultural applications of this compound. It has been shown to have antifungal activity against various plant pathogens, and it could be used as a natural alternative to synthetic fungicides.
Conclusion:
This compound is a secondary metabolite produced by the Trichosporon sp. fungus that has been found to possess various biological activities, including antifungal, antibacterial, and antitumor properties. It has potential applications in the fields of medicine and agriculture. Further research is needed to fully elucidate the biosynthetic pathway and mechanism of action of this compound and to investigate its potential applications in various fields.
Synthesis Methods
Trichosporin B-iiid is synthesized by the Trichosporon sp. fungus through a complex biosynthetic pathway. The process involves the condensation of two polyketide chains and the formation of a macrocyclic lactone ring. The exact mechanism of the biosynthesis of this compound is still not fully understood, and further research is required to elucidate the pathway.
Scientific Research Applications
Trichosporin B-iiid has been found to possess various biological activities, including antifungal, antibacterial, and antitumor properties. It has been shown to inhibit the growth of various fungi, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. This compound has also been found to exhibit antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis.
In addition, this compound has been shown to have antitumor activity against various cancer cell lines, including human leukemia cells and breast cancer cells. The mechanism of action of this compound against cancer cells is still not fully understood, and further research is required to elucidate the pathway.
properties
CAS RN |
107395-32-4 |
|---|---|
Molecular Formula |
C91H151N23O24 |
Molecular Weight |
1951.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[acetyl(methyl)amino]-2-methylpropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]pentanediamide |
InChI |
InChI=1S/C91H151N23O24/c1-46(2)42-58(72(127)108-90(23,24)83(138)114-41-31-34-59(114)73(128)104-64(47(3)4)74(129)110-89(21,22)81(136)112-86(15,16)77(132)102-56(36-39-61(93)118)70(125)101-55(35-38-60(92)117)69(124)99-54(45-115)43-53-32-29-28-30-33-53)100-63(120)44-95-76(131)84(11,12)109-75(130)65(48(5)6)105-79(134)85(13,14)107-71(126)57(37-40-62(94)119)103-78(133)87(17,18)111-80(135)88(19,20)106-68(123)51(9)97-66(121)49(7)96-67(122)50(8)98-82(137)91(25,26)113(27)52(10)116/h28-30,32-33,46-51,54-59,64-65,115H,31,34-45H2,1-27H3,(H2,92,117)(H2,93,118)(H2,94,119)(H,95,131)(H,96,122)(H,97,121)(H,98,137)(H,99,124)(H,100,120)(H,101,125)(H,102,132)(H,103,133)(H,104,128)(H,105,134)(H,106,123)(H,107,126)(H,108,127)(H,109,130)(H,110,129)(H,111,135)(H,112,136)/t49-,50-,51-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1 |
InChI Key |
JUBMGCLQSBMCCO-HGRJAQSUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)[C@H](C)NC(=O)C(C)(C)N(C)C(=O)C |
SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)N(C)C(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)N(C)C(=O)C |
Other CAS RN |
107395-32-4 |
sequence |
XAAAXXQXVXGLXPVXXQQF |
synonyms |
trichosporin B-IIId |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






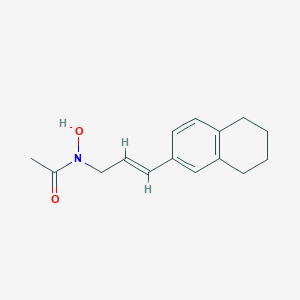
![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-3,4,5-triol](/img/structure/B217561.png)



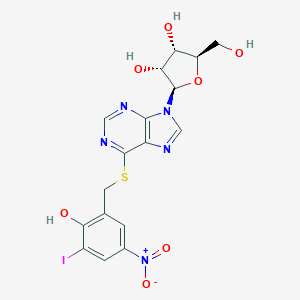
![(2S,3R,4S,5R)-2-[[(7R,9R,10R,13R,14S,16R,17R)-7,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B217586.png)
